

Solubility of Pyridazine-3-carbonitrile in common organic solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Pyridazine-3-carbonitrile*

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An In-depth Technical Guide to the Solubility of **Pyridazine-3-carbonitrile** in Common Organic Solvents

Abstract

Pyridazine-3-carbonitrile is a pivotal heterocyclic building block in modern medicinal chemistry, valued for its unique physicochemical properties that are instrumental in drug design and molecular recognition.[1] The inherent polarity of the pyridazine ring, combined with the strong dipole of the nitrile group, governs its interactions with various media, making a thorough understanding of its solubility profile essential for researchers, scientists, and drug development professionals. This guide provides a comprehensive analysis of the molecular characteristics of **pyridazine-3-carbonitrile**, establishes a theoretical framework for predicting its solubility, presents a qualitative solubility profile in common organic solvents, and details a robust experimental protocol for its quantitative determination.

Introduction: The Significance of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like **Pyridazine-3-carbonitrile** is a critical physicochemical parameter that influences every stage of the drug development pipeline. From the selection of appropriate reaction media in synthesis to the methods of purification, formulation, and ultimately, bioavailability, solubility dictates the feasibility and efficiency of these processes.[2] **Pyridazine-3-carbonitrile**, a solid at room

temperature with a melting point of 43-48 °C, possesses a structure that is a popular pharmacophore in herbicides and several drugs.[3][4] Its pyridazine core can enhance aqueous solubility and offers robust hydrogen-bonding capacity, which is vital for drug-target interactions.[1] Despite its importance, a consolidated, quantitative public dataset on its solubility in common organic solvents is not readily available. This guide aims to bridge that gap by synthesizing established chemical principles and data from analogous structures to provide a reliable predictive framework and a detailed methodology for experimental validation.

Molecular Characteristics Governing Solubility

The solubility behavior of **Pyridazine-3-carbonitrile** is dictated by the interplay of its two key structural features: the aromatic pyridazine heterocycle and the carbonitrile functional group.

- **The Pyridazine Ring:** As a 1,2-diazine, the pyridazine ring is endowed with unique properties. The two adjacent nitrogen atoms create a significant dipole moment, making the ring system highly polar.[1] The lone pairs on these nitrogen atoms act as strong hydrogen bond acceptors, allowing for favorable interactions with protic solvents.[1] Compared to its isomer pyridine, pyridazine is less basic but retains a strong H-bond acceptor potential, which is crucial for interacting with polar solvent molecules.[1]
- **The Carbonitrile Group (-C≡N):** The nitrile group is one of the most strongly polar functional groups in organic chemistry. The large difference in electronegativity between carbon and nitrogen results in a powerful permanent dipole.[5] The nitrogen atom's lone pair can also participate in hydrogen bonding as an acceptor.[5]

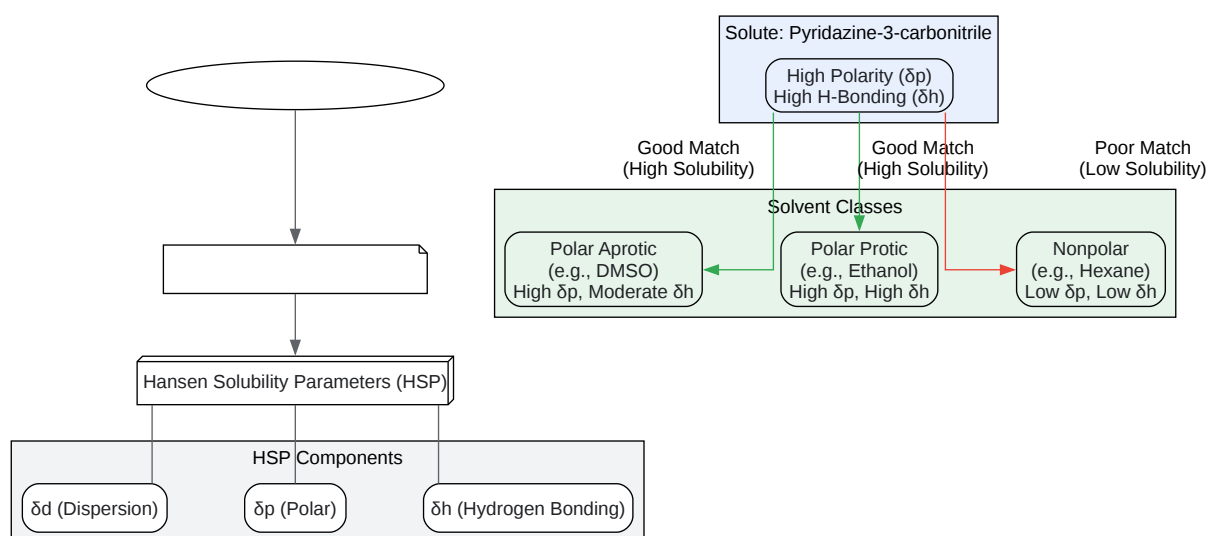
Collectively, these features render **Pyridazine-3-carbonitrile** a distinctly polar molecule, a characteristic that is the primary determinant of its solubility profile. The principle of "similia similibus solvuntur" or "like dissolves like" is the foundational concept for predicting its behavior.[6]

A Theoretical Framework for Solubility Prediction: Hansen Solubility Parameters

To move beyond the qualitative rule of "like dissolves like," a more quantitative approach is needed. The Hansen Solubility Parameter (HSP) model provides a robust framework by deconstructing the total cohesive energy of a substance into three distinct components.[7][8]

- δd (Dispersion): Energy from van der Waals forces.
- δp (Polar): Energy from dipolar intermolecular forces.
- δh (Hydrogen Bonding): Energy from hydrogen bonds.

Each molecule can be represented as a point in a three-dimensional "Hansen space." The fundamental principle is that substances with closer HSP coordinates are more likely to be miscible.[7] While the specific HSP values for **Pyridazine-3-carbonitrile** have not been published, its molecular structure strongly suggests it possesses high δp and δh values, characteristic of a polar, hydrogen-bond-accepting solute. A study on the related compound 6-phenyl-pyridazin-3(2H)-one, which also exhibits high solubility in polar solvents, confirms the utility of this approach for pyridazine derivatives.[9]



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Figure 1: Logical relationship for predicting solubility using Hansen Solubility Parameters.

Predicted Solubility Profile of Pyridazine-3-carbonitrile

Based on the molecular structure analysis, HSP theory, and experimental data from analogous compounds such as 6-phenyl-pyridazin-3(2H)-one[9][10], 3-cyanopyridine[11][12][13], and the parent pyridazine ring[14][15], the following qualitative solubility profile is predicted.

| Solvent Class | Common Solvents | Predicted Solubility | Justification |
|-----------------------|--|----------------------|---|
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), Acetone | High | Strong dipole-dipole interactions between the solvent and the highly polar solute. The pyridazinone analogue shows exceptionally high solubility in DMSO. [10] |
| Polar Protic | Methanol, Ethanol, Isopropanol | High to Moderate | The solute can act as a strong hydrogen bond acceptor for the solvent's hydroxyl protons. The isomer 3-cyanopyridine is soluble in alcohols. [11] Solubility is expected to decrease with increasing alkyl chain length (Methanol > Ethanol > Isopropanol) due to the decreasing overall polarity of the solvent. |
| Intermediate Polarity | Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF) | Moderate to Low | These solvents have moderate polarity and can engage in some dipole-dipole interactions but lack the strong hydrogen-bonding capability of protic solvents, leading to reduced solubility. |

| | | | |
|--------------------|------------------------------|-----------|---|
| Nonpolar Aromatic | Toluene, Benzene | Low | While some π - π stacking interactions are possible with the aromatic ring, the large polarity mismatch between the solvent and solute will significantly limit solubility. 3-cyanopyridine shows some solubility in benzene. [11] |
| Nonpolar Aliphatic | Hexane, Cyclohexane, Heptane | Insoluble | A profound mismatch in intermolecular forces. The weak dispersion forces of the solvent cannot overcome the strong cohesive energy of the polar solute's crystal lattice. The parent pyridazine is poorly soluble in hexane. [14] |
| Aqueous | Water | Moderate | The high polarity and hydrogen bond accepting sites suggest potential for water solubility. The isomer 3-cyanopyridine is highly water-soluble (140 g/L). [12] [16] However, the overall pyridazine ring is more lipophilic than it |

is hydrophilic, which may temper solubility compared to its pyridine isomer. An ethanol/water mixture would likely be an excellent recrystallization medium.

Experimental Protocol for Solubility Determination (Equilibrium Shake-Flask Method)

To obtain precise, quantitative data, the isothermal equilibrium shake-flask method is the gold standard. The following protocol is adapted from established methods for pyridazinone derivatives and is highly recommended for generating reliable data.[\[17\]](#)

5.1. Materials and Apparatus

- Solute: High-purity (>98%) **Pyridazine-3-carbonitrile**.[\[18\]](#)
- Solvents: HPLC-grade or equivalent purity common organic solvents.
- Equipment: Analytical balance, temperature-controlled orbital shaker or water bath, 4 mL screw-cap glass vials, 0.22 µm syringe filters (Teflon or other solvent-compatible material), calibrated pipettes, HPLC or UV-Vis spectrophotometer.

5.2. Step-by-Step Procedure

- Preparation: Add an excess amount of **Pyridazine-3-carbonitrile** to a series of glass vials. The presence of undissolved solid at the end of the experiment is crucial for ensuring saturation.
- Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of each test solvent to its respective vial.

- **Equilibration:** Seal the vials tightly and place them in the orbital shaker set to a constant temperature (e.g., 25 °C / 298.15 K) and agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for at least 24-48 hours to ensure the dissolution process reaches a steady state.
- **Phase Separation:** After equilibration, stop the agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 4 hours to allow the excess solid to settle.
- **Sampling:** Carefully withdraw a sample from the clear supernatant of each vial using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean, tared vial to remove all undissolved solids.
- **Analysis:**
 - **Gravimetric (for non-volatile solvents):** Weigh the filtered sample, then evaporate the solvent under vacuum or gentle heat and weigh the remaining solid solute.
 - **Spectroscopic/Chromatographic (Preferred):** Accurately dilute the filtered sample with a suitable solvent to a concentration within the pre-established linear range of a calibrated UV-Vis or HPLC method. Determine the concentration of **Pyridazine-3-carbonitrile** in the saturated solution.
- **Calculation:** Convert the measured concentration (e.g., mg/mL) into desired units such as molarity (mol/L), g/100 mL, or mole fraction.

Figure 2: Experimental workflow for the equilibrium shake-flask solubility determination method.

Implications for Research and Development

A clear understanding of this solubility profile provides actionable insights:

- **Synthesis:** Polar aprotic solvents like DMF or DMSO are excellent choices for reaction media, ensuring high concentrations of the reactant can be achieved.
- **Purification:** The predicted moderate solubility in alcohols and high solubility in water suggests that recrystallization from an alcohol/water solvent system (e.g., ethanol/water)

would be a highly effective purification strategy. For chromatographic purification, a mobile phase system like ethyl acetate/hexane would be suitable, as the compound would likely have good mobility and separation characteristics.

- **Formulation & Screening:** For biological assays, creating a concentrated stock solution in DMSO is the standard and most effective approach.^[19] Subsequent dilutions into aqueous buffers for screening can then be performed, though care must be taken to avoid precipitation if the final DMSO concentration is too low.

Conclusion

While quantitative experimental data for the solubility of **Pyridazine-3-carbonitrile** remains to be systematically published, a robust and scientifically-grounded predictive profile can be established through careful analysis of its molecular structure and comparison with well-studied analogues. The compound is predicted to be highly soluble in polar aprotic and protic solvents, with limited to no solubility in nonpolar media. This predictive guide, coupled with the detailed experimental protocol provided, equips researchers and drug developers with the necessary tools to confidently handle, purify, and utilize **Pyridazine-3-carbonitrile** in their critical work, thereby streamlining the path from laboratory synthesis to potential therapeutic application.

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- To cite this document: BenchChem. [Solubility of Pyridazine-3-carbonitrile in common organic solvents]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1590183#solubility-of-pyridazine-3-carbonitrile-in-common-organic-solvents]

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